(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

描述

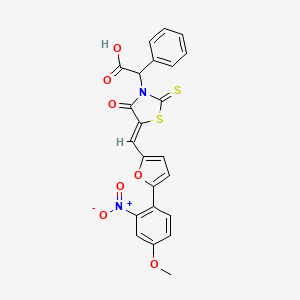

The compound “(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a thiazolidinone derivative characterized by a fused furan-phenyl moiety and a phenylacetic acid substituent. Its Z-configuration at the methylene bridge (C=CH) is critical for stereochemical stability and biological interactions. The phenylacetic acid moiety enhances solubility and bioavailability compared to simpler alkyl-substituted analogs .

属性

IUPAC Name |

2-[(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O7S2/c1-31-14-7-9-16(17(11-14)25(29)30)18-10-8-15(32-18)12-19-21(26)24(23(33)34-19)20(22(27)28)13-5-3-2-4-6-13/h2-12,20H,1H3,(H,27,28)/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHVRSCYJLGIPN-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a synthetic derivative belonging to the thiazolidinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₇H₁₁N₂O₆S₂

- Molecular Weight : Approximately 397.41 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan ring and nitrophenyl substituents enhances its potential for interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. A study focusing on similar thiazolidinone compounds showed moderate to strong antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells.

Key Findings:

- Cell Lines Tested : Human leukemia cell lines (e.g., K562) and breast cancer cell lines (e.g., MCF-7).

- Mechanism of Action : The compounds induce apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways and inhibition of key signaling proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | K562 | 1.5 | Apoptosis induction |

| 5f | MCF-7 | 0.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits substantial antibacterial and antifungal activities.

Key Findings:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Fungal Species Tested : Candida albicans, Aspergillus niger.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 16 |

| C. albicans | 8 |

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The thiazolidinone moiety interacts with various enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activities related to apoptosis and cell proliferation.

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized several derivatives based on the thiazolidinone framework and tested their effects on human leukemia cell lines.

- Results indicated that compounds with electron-donating groups showed enhanced cytotoxicity compared to their counterparts.

-

Antimicrobial Evaluation :

- A series of tests against resistant bacterial strains revealed that certain derivatives were more effective than conventional antibiotics.

- The study concluded that these compounds could serve as leads for developing new antimicrobial agents.

科学研究应用

Structural Formula

Key Features

- Thiazolidinone ring : Contributes to the compound's biological activity.

- Furan moiety : Enhances reactivity and potential interactions with biological targets.

- Nitrophenyl group : May influence pharmacological properties.

Antioxidant Properties

Research indicates that compounds containing thiazolidinone rings exhibit significant antioxidant activity. For instance, a study demonstrated that derivatives of thiazolidinones can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The presence of the furan and nitrophenyl groups is associated with enhanced antimicrobial properties. Preliminary studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential as a new antimicrobial agent .

Drug Development

The unique structure of (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid positions it as a lead compound in drug development. Its ability to modulate biological pathways makes it suitable for further optimization to enhance efficacy and reduce side effects.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of thiazolidinone derivatives, including this compound, on lipopolysaccharide-stimulated macrophages. Results showed a significant reduction in inflammatory markers, supporting its therapeutic potential in treating conditions like rheumatoid arthritis .

- Antimicrobial Efficacy : Research conducted on various derivatives of thiazolidinones highlighted their effectiveness against resistant strains of bacteria. The compound's structural features contributed to its ability to disrupt bacterial cell walls, indicating its utility in addressing antibiotic resistance .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Activity against bacterial strains |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial synthesis | 4-methoxy-2-nitrophenyl furan derivative + thiazolidinone precursor | 85 |

| Purification | Recrystallization from ethanol | 90 |

相似化合物的比较

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects: The 4-methoxy-2-nitrophenyl group in the target compound contrasts with Les-3331’s 4-nitrophenyl, where the methoxy group may enhance electron-donating capacity and π-stacking interactions in biological systems .

Stereochemical Influence :

- The Z-configuration in the target compound and Les-3331 ensures planar alignment of the conjugated system, critical for intercalation with DNA or enzyme active sites. This contrasts with tautomeric thiol-thione equilibria in Compounds 7–9, where bioactivity depends on dominant tautomer stability .

Spectral Signatures :

- IR : Thione (C=S) vibrations (~1240–1255 cm⁻¹) are consistent across analogs, while C=O stretches (~1660–1680 cm⁻¹) vary with substituent electron effects .

- ¹H NMR : Aromatic proton shifts (δ 7.5–8.3 ppm) reflect nitro and methoxy substituent deshielding, with Les-3331 showing distinct splitting due to chloro-propenylidene geometry .

Anticancer activity in thiazolidinones correlates with nitro groups’ redox activity and thione sulfur’s nucleophilicity, suggesting the target compound may exhibit similar mechanisms .

常见问题

Q. What are the established synthetic routes for the thiazolidinone core of this compound, and how are substituents introduced?

The thiazolidinone core is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and rhodanine (2-thioxothiazolidin-4-one). For example, details the use of chloroacetylated intermediates and potassium carbonate in DMF to introduce phenoxyacetamide substituents. The nitro and methoxy groups on the arylidene moiety (e.g., 4-methoxy-2-nitrophenyl) are incorporated through pre-functionalized aldehydes. Characterization relies on TLC monitoring, IR (C=O and C=S stretches), and NMR (Z-configuration confirmation via coupling constants) .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration and purity of this compound?

- 1H NMR : Coupling constants (J ≈ 12–14 Hz for Z-alkene protons) and NOESY correlations between the arylidene proton and adjacent groups confirm the Z-geometry.

- IR : Bands at ~1700 cm⁻¹ (C=O of thiazolidinone) and ~1250 cm⁻¹ (C=S) validate core structure integrity.

- HPLC/MS : Used to assess purity (>95%) and molecular ion peaks .

Q. How is preliminary biological activity (e.g., hypoglycemic or antimicrobial) evaluated for this compound?

In vitro assays include:

- α-Glucosidase inhibition (): Measure IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate.

- Antibacterial screening (): Disk diffusion or microdilution methods against Gram-positive/negative strains.

- Dose-response curves and comparison to standard drugs (e.g., acarbose for hypoglycemic activity) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the Knoevenagel condensation step?

- Solvent : DMF or acetic acid/DMF mixtures ( ) enhance electrophilicity of the aldehyde.

- Catalyst : Sodium acetate ( ) or triethylamine () accelerates enolate formation.

- Temperature : Reflux (110–120°C) for 2–7 hours ( ) vs. microwave irradiation (80°C, 15–30 min, 80–90% yield) ( ).

- Monitoring : TLC (hexane:ethyl acetate, 7:3) or HPLC for real-time analysis .

Q. What computational methods are used to rationalize structure-activity relationships (SAR) for this compound?

- Molecular docking : Dock the compound into target proteins (e.g., α-glucosidase or bacterial enzymes) using AutoDock Vina to predict binding modes.

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, nitro group electron-withdrawing effects).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell media.

- Prodrug strategies : Synthesize ester or amide derivatives (e.g., methyl ester in ) to enhance lipophilicity.

- Nanoformulations : Encapsulate in liposomes or PEGylated nanoparticles for improved bioavailability .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Standardize assays : Use identical cell lines (e.g., HepG2 for hypoglycemic studies) and positive controls.

- SAR analysis : Systematically modify substituents (e.g., replace 4-methoxy-2-nitrophenyl with 4-fluoro analogs) to isolate contributing groups.

- Meta-analysis : Compare datasets from (hypoglycemic focus) and (antibacterial focus) to identify context-dependent activity .

Methodological Comparisons

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。